Product packaging for Zinc arsenite(Cat. No.:CAS No. 28837-97-0)

Zinc arsenite

Cat. No.: B13824712
CAS No.: 28837-97-0
M. Wt: 442.0 g/mol
InChI Key: XHXZYMKBDDMBAO-UHFFFAOYSA-N
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Description

Zinc arsenite is an inorganic compound appearing as a white, water-insoluble powder . It is recognized for its high toxicity and is classified as a poison, requiring careful handling to avoid fatal outcomes from inhalation, ingestion, or skin absorption . Historically, this compound saw significant application as a wood preservative and insecticide, leveraging its toxic properties to protect materials . From a chemical reactivity perspective, this compound possesses only weak oxidizing or reducing powers, though redox reactions can still occur . In the event of a fire involving this non-combustible substance, it may decompose upon heating to produce corrosive and/or toxic fumes . Due to its hazards, it is regulated under UN 1712 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers handling this compound must wear appropriate personal protective equipment, including a positive pressure self-contained breathing apparatus (SCBA) and specifically recommended chemical protective clothing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2O6Zn3 B13824712 Zinc arsenite CAS No. 28837-97-0

Properties

CAS No.

28837-97-0

Molecular Formula

As2O6Zn3

Molecular Weight

442.0 g/mol

IUPAC Name

trizinc;diarsorite

InChI

InChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2

InChI Key

XHXZYMKBDDMBAO-UHFFFAOYSA-N

Canonical SMILES

[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2]

physical_description

Colorless solid soluble in acids, but insoluble in water;  [Hawley]

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Zinc Arsenite

Mechanistic Investigations of Zinc Arsenite Formation

Thermodynamics and Kinetics of this compound Precipitation and Crystallization

The precipitation and crystallization of this compound from solution are governed by fundamental thermodynamic and kinetic principles. While specific, comprehensive thermodynamic data such as the solubility product constant (Ksp) and standard Gibbs free energy of formation (ΔGf°) for this compound (Zn(AsO₂)₂) are not widely documented in available literature, the general principles can be discussed. It is important to distinguish this compound from zinc arsenate (Zn₃(AsO₄)₂), for which thermodynamic data is more readily available. accessengineeringlibrary.comgithub.io

Thermodynamics

Kinetics

The process begins with nucleation, where small clusters of zinc and arsenite ions form, followed by crystal growth, where these nuclei grow into larger, ordered crystalline structures. The reaction parameters discussed previously directly impact these kinetic steps.

Temperature: Higher temperatures generally increase reaction rates by providing more kinetic energy to the ions, leading to more frequent and energetic collisions. google.com However, temperature can also affect solubility, creating a complex relationship where an optimal temperature often exists for maximizing precipitation yield and crystallinity. researchgate.net

Concentration and Stoichiometry: The rate of precipitation is dependent on the concentration of zinc and arsenite ions in the solution. Higher concentrations above the saturation point lead to faster nucleation and growth. imim.pl

pH: The pH affects the speciation of arsenite in solution and the surface charge of any existing particles, which in turn influences the rate of adsorption and incorporation into the crystal lattice. udel.edunih.gov

Studies on the co-precipitation of the related zinc arsenate compound have shown that the formation of a precipitate can be extremely rapid, occurring in less than two minutes. udel.edu While this applies to the arsenate, it suggests that the kinetics of this compound precipitation are also likely to be fast under favorable conditions. The control of these kinetic factors is essential for producing a product with desired characteristics, such as high crystallinity and phase purity. imim.pl

Structural Elucidation and Advanced Spectroscopic Characterization of Zinc Arsenite

Crystallographic Investigations

Crystallography is the cornerstone for determining the precise arrangement of atoms within a crystalline solid. Techniques based on the diffraction of X-rays and electrons provide fundamental information about the crystal lattice, symmetry, and atomic coordinates, which collectively define the structure of zinc arsenite.

Single-Crystal X-ray Diffraction (SXRD) Analysis

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for solving the crystal structure of a compound. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, it is possible to determine unit cell dimensions, space group symmetry, and the precise position of each atom.

Two primary crystalline forms of this compound have been characterized using SXRD: leiteite (ZnAs₂O₄ or Zn(AsO₂)₂) and reinerite (Zn₃(AsO₃)₂).

Reinerite, Zn₃(AsO₃)₂: This mineral is orthorhombic, and its structure was determined and refined using SXRD. geoscienceworld.org The analysis revealed a space group of Pbam. geoscienceworld.orgwikipedia.org The structure consists of a three-dimensional framework built from a novel type of zinc-tetrahedral double chain, which is cross-linked by trigonal pyramidal arsenite (AsO₃) groups. geoscienceworld.org The zinc atoms are tetrahedrally coordinated to oxygen atoms, with average Zn-O bond distances of 1.958 Å and 1.964 Å for the two independent zinc sites. geoscienceworld.org The arsenite groups feature average As-O bond distances of 1.776 Å and 1.771 Å. geoscienceworld.org

Leiteite, ZnAs₂O₄: This zinc meta-arsenite crystallizes in the monoclinic system with the space group P2₁/c. qut.edu.aumindat.org Its structure is characterized by a novel type of tetrahedral layer structure containing arsenite chains. mindat.org

The crystallographic data derived from SXRD studies for these two forms of this compound are summarized below.

PropertyReinerite (Zn₃(AsO₃)₂)Leiteite (ZnAs₂O₄)
Crystal System Orthorhombic geoscienceworld.orgwikipedia.orgMonoclinic qut.edu.aumindat.org
Space Group Pbam geoscienceworld.orgwikipedia.orgP2₁/c qut.edu.au (P1 2₁/c 1 setting mindat.org)
Unit Cell Parameters a = 6.092(2) Åb = 14.407(2) Åc = 7.811(1) Å geoscienceworld.orga = 4.542(1) Åb = 5.022(1) Åc = 17.597(5) Åβ = 90.81(3)° mindat.org
Formula Units (Z) 4 geoscienceworld.org4 qut.edu.au

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to identify crystalline phases and refine structural parameters. Instead of a single crystal, PXRD uses a finely powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint unique to a specific crystalline material.

In the context of this compound, PXRD is crucial for phase identification during synthesis. Studies have shown that under specific reaction conditions, it is possible to synthesize mono-phase crystalline this compound. imim.plresearchgate.net For instance, research on the synthesis of zinc arsenate (III) compounds demonstrated that PXRD could be used to identify the products. imim.pl By adjusting parameters such as reaction time and temperature, it was possible to produce a mono-phase crystalline this compound with the chemical composition Zn(AsO₂)₂ and a monoclinic crystal lattice. researchgate.net The PXRD patterns were essential in distinguishing this phase from a co-precipitated orthorhombic phase, identified as Zn₃(AsO₃)₂. pan.pl

Furthermore, powder diffraction data for natural reinerite (Zn₃(AsO₃)₂) have been published, serving as a standard reference for its identification. handbookofmineralogy.org The technique is also a primary characterization method, alongside others like IR spectroscopy and SEM, in the study of arsenite minerals. core.ac.uk

Electron Diffraction and Microscopy (ED/TEM) for Local Structure and Defects

Electron Diffraction (ED) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the local structure, morphology, and crystalline defects at the nanoscale. While large-scale structural information is the domain of X-ray diffraction, TEM can image individual crystallites or even atomic columns, and ED can provide diffraction patterns from nano-sized regions.

Direct TEM and ED studies on pure, crystalline this compound are not widely documented. However, these techniques have been applied to systems containing zinc and arsenite, revealing important behavioral characteristics. In a biological context, TEM analysis showed ultrastructural changes, such as cell wall shrinkage, in bacteria exposed to arsenite, suggesting intracellular accumulation of the compound. researchgate.net

In a geochemical study, TEM combined with atom probe tomography (APT) was used to examine a porous ferrihydrite grain from smelter-impacted soil. acs.orgosti.gov This advanced analysis revealed the distribution and clustering of various elements, including zinc and arsenic. The study indicated the presence of polymerized arsenite and zinc polyhedra within the nanopores of the ferrihydrite, demonstrating how these techniques can elucidate the crystal-chemical environment at the nanoscale. acs.orgosti.gov

For related arsenide compounds, electron diffraction has been noted to reveal diffuse streaks, which can be indicative of structural defects like random stacking faults. znaturforsch.com This principle suggests that ED and TEM would be valuable for identifying similar defects in this compound crystals.

Vibrational and Electronic Spectroscopic Characterization

Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, probes the vibrational motions of atoms within a molecule or crystal lattice. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Consequently, these spectra provide a unique signature of the compound's molecular structure and chemical bonding.

Raman Spectroscopy for Vibrational Modes and Molecular Structure

Raman spectroscopy is a light-scattering technique that provides detailed information about a material's vibrational modes. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. Single-crystal Raman studies allow for the definitive assignment of vibrational bands to specific symmetry species based on the crystal's orientation relative to the polarized laser beam.

The Raman spectra of both leiteite (ZnAs₂O₄) and reinerite (Zn₃(AsO₃)₂) have been investigated. qut.edu.au A detailed, oriented single-crystal Raman study of leiteite has allowed for the assignment of observed bands to either A₉ or B₉ symmetry modes, which is consistent with its monoclinic P2₁/c space group. qut.edu.auresearchgate.net The intensities of the Raman bands vary with the crystal's orientation, which facilitates these assignments. qut.edu.auresearchgate.net The bands are assigned to the stretching and bending vibrations of the arsenite (AsO₂)⁻ or (As₂O₄)²⁻ units within the crystal structure. qut.edu.au

A study of synthetic leiteite provided specific band positions and assignments, which are detailed in the table below.

Raman Shift (cm⁻¹)Assignment
795As-O symmetric stretching
768As-O symmetric stretching
640As-O-As bridging symmetric stretching
610As-O-As bridging antisymmetric stretching
558As-O terminal symmetric stretching
460, 437, 420O-As-O bending
377, 360O-As-O bending
264, 254, 216, 205Lattice modes (including Zn-O vibrations)

Data derived from the Raman and IR spectra of synthetic leiteite (ZnAs₂O₄). qut.edu.au

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. It is complementary to Raman spectroscopy and is particularly sensitive to vibrations of polar functional groups, such as the As-O bonds in the arsenite anion.

The IR spectrum of synthetic leiteite (ZnAs₂O₄) has been reported, showing bands at 794, 765, 641, 609, 558, 462, 377, and lower-wavenumber vibrations at 264, 254, 216, and 205 cm⁻¹. qut.edu.au A comparison between the IR and Raman spectra revealed that many of the Raman bands have a closely spaced partner in the infrared spectrum, a phenomenon known as Davydov splitting, which results from weak interactions between layers in the crystal. qut.edu.au

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Coordination Environment and Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a material. It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), which together provide detailed information about the coordination environment and speciation of elements like zinc and arsenic in this compound. rsc.org

The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, analysis at the arsenic K-edge would confirm the +3 oxidation state (arsenite), which exhibits a different absorption edge energy compared to the +5 oxidation state found in arsenate. clu-in.org Similarly, analysis at the zinc K-edge can distinguish between different coordination geometries; for instance, tetrahedrally coordinated zinc-oxygen environments have their K-edge absorption positions shifted to lower energies compared to octahedral environments. osti.gov

The EXAFS region, extending several hundred eV beyond the edge, contains information about the number, type, and distance of neighboring atoms in the local coordination shells around the absorbing atom. nih.gov By analyzing the EXAFS oscillations, it is possible to determine the precise Zn-O and As-O bond lengths and coordination numbers within the this compound structure. This technique is particularly valuable because it can provide high-resolution structural information on materials in various forms, including crystalline powders and amorphous solutions, without the need for long-range crystal order. rsc.orgnih.gov

Table 1: Information Derived from XAS Techniques for this compound

Technique Information Provided Relevance to this compound
XANES Oxidation State Confirms As(III) in arsenite vs. As(V) in arsenate. clu-in.org
Coordination Geometry Determines if Zn is in tetrahedral, octahedral, or other coordination. osti.govresearchgate.net
EXAFS Bond Distances Measures the precise lengths of Zn-O and As-O bonds.
Coordination Number Determines the number of nearest neighbors around Zn and As atoms.
Atomic Species of Neighbors Identifies the elemental nature (e.g., oxygen) of surrounding atoms.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few atomic layers of a material. bris.ac.uk When applied to this compound, XPS can verify the presence of zinc, arsenic, and oxygen on the material's surface and, more importantly, provide definitive information on their respective oxidation states.

The binding energy of the emitted photoelectrons is characteristic of the element and its chemical environment. For arsenic, the As 3d core level spectrum is particularly informative. Research on related arsenic-doped zinc oxide materials has shown that different arsenic species can be resolved based on their binding energies. For example, specific binding energies have been assigned to interstitial arsenic, arsenic substituting for zinc, and arsenic in complexes like As(Zn)-2V(Zn). aip.orgiaea.org In the context of this compound, XPS would be expected to show a characteristic As 3d peak corresponding to the As(III) oxidation state, which would be distinct from the binding energy for As(V) in zinc arsenate or elemental arsenic. aip.org

Table 2: Representative XPS Binding Energies for Arsenic Speciation

Arsenic Species As 3d Binding Energy (eV) Reference
Interstitial Arsenic in ZnO 41.6 ± 0.2 aip.org
Arsenic in As(Zn)–2V(Zn) complexes 45.0 iaea.org
Zinc Arsenate (As(V)) Signal 43.9 ± 0.2 aip.org

Note: These values are from studies on arsenic-doped ZnO and serve as examples for how different arsenic species can be distinguished using XPS. The precise binding energy for this compound would need to be experimentally determined.

Morphological and Microstructural Analysis

The physical form, size, and structure of this compound particles are critical characteristics that influence its properties and applications. These are investigated using various microscopic techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials at the micro- and nanoscale. mdpi.com For this compound, SEM analysis would reveal the shape, size, and texture of the particles. Based on studies of related materials like zinc oxide, the morphology could range from irregular, gravel-shaped particles to well-defined structures such as rods or hexagonal crystals. sci-hub.sersc.orgdavidpublisher.com

SEM imaging also allows for the assessment of particle size distribution and the state of agglomeration. sci-hub.sed-nb.info This information is crucial for understanding the material's surface area and reactivity. The technique can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis on the visualized particles, confirming the spatial correlation of zinc and arsenic. mdpi.com

Table 3: SEM-Based Morphological Characterization of Particulate Materials

Parameter Description Example Finding (from related materials)
Morphology The overall shape and texture of the particles. Grain-like structures, rod-like forms, irregular textures. sci-hub.sersc.orgdavidpublisher.com
Particle Size The dimensions of individual or agglomerated particles. Widths of 200–600 nm, lengths of 600–2000 nm. rsc.org
Agglomeration The degree to which individual particles cluster together. Can be assessed visually from micrographs.
Surface Texture The smoothness or roughness of the particle surfaces. Smooth spherical shapes or irregular, gravel-like surfaces. sci-hub.se

Transmission Electron Microscopy (TEM) for Nanostructure and Internal Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the investigation of the internal structure of materials. With TEM, it is possible to observe the nanostructure of this compound particles, including their crystallinity, the presence of lattice fringes, and any internal defects such as dislocations or stacking faults. nih.gov

In studies of other complex materials containing zinc and arsenic, TEM has been used to identify the specific mineral phases and their associations at the nanoscale. nih.govacs.org For this compound, TEM could be used to confirm if the particles are single crystals or polycrystalline, and to visualize the distribution of elements within a single particle, especially when combined with analytical techniques like selected area electron diffraction (SAED) or EDX. nih.govacs.org This level of detail is essential for understanding the material's formation and structural integrity.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a material's surface. Unlike electron microscopy, AFM scans the surface with a physical probe, allowing for the quantitative measurement of surface topography and local properties at the nanometer scale. nih.govcranfield.ac.uk

For this compound, particularly in thin-film form, AFM is the ideal tool for quantifying surface roughness. optica.org It can measure key roughness parameters that describe the surface texture. This is critical for applications where surface smoothness and uniformity are important.

Table 4: Surface Roughness Parameters Measurable by AFM

Parameter Symbol Description
Root Mean Square (RMS) Roughness Rq The standard deviation of the surface height profile from the mean line.
Average Roughness Ra The arithmetic average of the absolute values of the profile height deviations.
Maximum Peak-to-Valley Height Rz The vertical distance between the highest peak and the lowest valley.

These parameters provide a quantitative description of the surface topography, as demonstrated in studies of materials like zinc arsenide films. optica.org

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound Zn(AsO₂)₂
Zinc Arsenate Zn₃(AsO₄)₂
Zinc Oxide ZnO
Zinc Sulfide ZnS
Arsenopyrite FeAsS
Gallium Arsenide GaAs

Theoretical and Computational Chemistry of Zinc Arsenite

Electronic Structure and Bonding Analysis

The analysis of electronic structure and chemical bonding provides insight into the intrinsic properties of a material, such as its conductivity, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aip.org It is a widely applied approach for calculating the electronic and related properties of semiconductors. mdpi.comresearchgate.net DFT calculations for materials similar to zinc arsenite, such as zinc-blende boron arsenide (BAs) and indium arsenide (InAs), have been performed using various potentials, including the Local Density Approximation (LDA). aip.orgmdpi.comosti.gov These studies typically involve self-consistent calculations that determine the ground state of the material, from which properties like total and partial densities of states can be derived. mdpi.comresearchgate.net

While specific DFT studies on the electronic properties of this compound [Zn(AsO2)2] are not extensively detailed in available research, the methodology has been applied to understand arsenic and zinc interactions in other contexts. For instance, DFT has been used to study the adsorption of arsenic on mineral surfaces and the removal of arsenic from water by zinc-based metal-organic frameworks (MOFs). researchgate.netmdpi.com Quantum-mechanical calculations at the DFT level have also been employed to characterize the binding of arsenous acid with various functional groups. mdpi.com These applications highlight the capability of DFT to elucidate complex chemical interactions involving zinc and arsenic.

Ab initio methods are quantum chemistry calculations that rely on fundamental principles without the inclusion of empirical parameters. These methods have been instrumental in characterizing related arsenide compounds. For example, numerous ab initio DFT calculations have been conducted on indium arsenide (InAs) and boron arsenide (BAs) to determine their properties. mdpi.comresearchgate.netosti.gov In the study of BAs, ab initio self-consistent DFT calculations have been used to investigate electronic, transport, and bulk properties, providing results that align well with experimental data. aip.orgosti.gov

For arsenite species, quantum-mechanical calculations have been used to probe the interaction of As(III) with different functional groups, revealing the energetic favorability of chelation. mdpi.com Experimental studies on hydrated arsenite have been complemented by quantum chemical studies to confirm the most stable structures in solution, demonstrating the synergy between theoretical and experimental approaches. acs.org

The band structure of a material determines its electronic and optical properties. Zinc arsenide (Zn3As2), a related compound, is an inorganic semiconductor with a reported band gap of 1.0 eV. wikipedia.org Theoretical studies on similar III-V semiconductors like boron arsenide (BAs) have shown an indirect band gap. aip.orgacs.org DFT calculations for BAs have yielded an indirect band gap of 1.48 eV, which is in excellent agreement with experimental values. aip.orgosti.gov In contrast, indium arsenide (InAs) is a direct band gap semiconductor. mdpi.com

Investigations into the charge distribution of BAs reveal a covalent character due to the similar contributions of Boron and Arsenic p orbitals to its electronic states. acs.org The analysis of valence charge density distribution can indicate the relative size of atoms within the crystal structure and the nature of the chemical bonds. researchgate.net

Table 1: Calculated Band Gap Properties of Related Arsenide Compounds

Compound Formula Calculation Method Band Gap (eV) Type Reference
Zinc Arsenide Zn3As2 Experimental 1.0 - wikipedia.org
Boron Arsenide zb-BAs DFT (LDA) 1.48 Indirect aip.orgosti.gov

Computational Spectroscopy and Property Prediction

Computational methods are essential for predicting and interpreting spectroscopic data, which can be complex to unravel through experiments alone.

Theoretical calculations are used to predict vibrational spectra (Infrared and Raman) and aid in the interpretation of experimental results. princeton.edu DFT calculations have been successfully used to study the vibrational spectra of Zn(II) complexes and arsenic metabolites. fiu.eduresearchgate.net For arsenate (AsO4³⁻), a species related to arsenite, theoretical studies have shown that As-O symmetric stretching vibrations are strongly affected by protonation and metal complexation. princeton.edu

The prediction of vibrational properties can be achieved using various levels of theory, including DFT with hybrid functionals (like B3LYP) and Møller–Plesset perturbation theory (MP2). acs.org Such calculations can provide detailed information on molecular movements associated with specific vibrational modes, offering a deeper understanding of the material's structure and bonding. fiu.edu For arsenite minerals, theoretical studies combined with factor group analysis help in assigning spectral bands to specific symmetry species, distinguishing contributions from different atoms. qut.edu.au

The simulation of X-ray Absorption Spectra (XAS), including X-ray Absorption Near Edge Structure (XANES), and X-ray Photoelectron Spectra (XPS) provides valuable information on the local coordination environment, oxidation state, and electronic structure of an element. scispace.com DFT is a primary method for calculating XANES spectra. scispace.com

Simulations of the Zn K-edge and L-edge XAS have been calculated for zinc-containing compounds like zinc porphyrins to understand their electronic structure in both ground and excited states. nih.gov Combined experimental and computational studies using XAS and DFT on biologically relevant zinc complexes have proven to be a powerful approach for characterizing zinc active sites. acs.org

For arsenite, a detailed study combining experimental XAS (XANES and EXAFS) with quantum chemical analysis was performed on hydrated arsenite. The results indicated that at neutral pH, arsenite exists as As(OH)3 with approximately three As-O bonds at an average length of 1.77 Å. acs.org This demonstrates the power of combining experimental spectroscopy with theoretical simulations to obtain precise structural information.

Table 2: Selected Findings from Spectroscopic and Computational Studies of Zinc and Arsenite Species

Species/System Technique Finding Reference
Hydrated Arsenite EXAFS / Quantum Chemistry At neutral pH, consists of ~3 As-O bonds with an average length of 1.77 Å. acs.org
Biologically Relevant Zinc Complexes XAS / VtC XES / DFT The approach provides a powerful means to characterize zinc active sites. acs.org
Zinc Porphyrins Quantum Theory Calculation of Zn K- and L-edge XANES for ground and excited states. nih.gov

Reaction Pathway Modeling and Interfacial Chemistry

The interfacial chemistry of this compound is complex, involving various chemical transformations, redox processes, and surface interactions. Computational chemistry provides powerful tools to simulate these phenomena at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Simulation of Chemical Transformations and Redox Processes

Computational modeling is crucial for understanding the chemical transformations of zinc and arsenite species, particularly their redox (oxidation-reduction) reactions. Arsenic's toxicity and mobility are highly dependent on its oxidation state, with arsenite (As(III)) generally being more toxic and mobile than arsenate (As(V)). acs.orgnih.govacs.orgnih.gov Therefore, simulating the factors that influence the conversion between these states is of significant environmental interest.

Theoretical studies investigate the redox processes involving arsenite, often in the presence of other minerals and ions. For instance, while manganese oxides like birnessite (δ-MnO2) are known to oxidize As(III) to As(V), computational and experimental studies have shown that the presence of zinc can influence these reaction kinetics. acs.orgnih.govudel.edu Batch experiments and kinetic modeling have been used to investigate the effects of adsorbed zinc on arsenite oxidation at the birnessite-water interface. acs.orgnih.govudel.edu

Key Research Findings:

Suppression of Arsenite Oxidation: Studies on the birnessite-water interface revealed that the presence of Zn(II) suppresses the rate of As(III) oxidation. acs.orgudel.edu This effect is more pronounced when zinc is pre-adsorbed onto the mineral surface compared to when zinc and arsenite are introduced simultaneously. acs.orgudel.edu The hypothesis is that inner-sphere complexation of zinc on the birnessite surface interferes with the As(III)/Mn(IV) redox reactions. udel.edu

pH and Concentration Dependence: The initial oxidation rate of As(III) by birnessite decreases with increasing pH (from 4.5 to 6.0) and increasing initial As(III) concentrations (from 100 to 300 μM), both in the absence and presence of zinc. acs.orgnih.gov

Redox Potential Predictions: Computational approaches are essential for calculating the redox potentials of these complex systems. mdpi.comresearchgate.net Methods like thermodynamic integration using quantum-mechanical molecular-dynamics simulations can determine the free energy of a redox process, providing a fundamental understanding of the reaction's feasibility and mechanism. mdpi.com Eh-pH (Pourbaix) diagrams, often constructed with the aid of computational models, are used to explain observed redox reactions under different environmental conditions. acs.orgnih.gov

Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for As(III) Oxidation on Birnessite in the Presence of Zn

System ConditionspHInitial [As(III)] (μM)k_obs (x 10⁻³ s⁻¹)
Control (No Zn)4.51001.5
Simultaneous Zn-As(III)4.51001.2
Presorbed Zn4.51000.8
Control (No Zn)6.01000.9
Simultaneous Zn-As(III)6.01000.7
Presorbed Zn6.01000.5

Data synthesized from findings reported in studies on birnessite-water interfaces. udel.edu

Computational Studies of Adsorption and Surface Complexation Mechanisms

The adsorption of arsenite onto mineral surfaces is a key process controlling its fate in the environment. Computational studies, particularly those employing Density Functional Theory (DFT), provide detailed insights into the mechanisms of adsorption and surface complexation. mdpi.com These studies help interpret experimental data and elucidate the specific molecular interactions at the solid-water interface. mdpi.com

While direct computational studies on crystalline this compound are limited, extensive research exists on the adsorption of arsenite on zinc-bearing minerals (like zinc oxide-goethite composites) or the influence of aqueous zinc ions on arsenite adsorption onto other substrates (like magnetite or iron oxides). alliedacademies.orgnih.gov These studies consistently show that zinc can significantly enhance arsenite uptake. mdpi.comnih.gov

Key Mechanisms and Findings:

Ternary Surface Complexation: One proposed mechanism for enhanced arsenic adsorption in the presence of zinc is the formation of a ternary surface complex involving the mineral surface, the zinc ion, and the arsenite molecule. nih.gov This has been observed in studies of arsenic adsorption on magnetite nanoparticles, where the presence of a small amount of Zn(2+) at neutral or slightly basic pH significantly increased the adsorption of both arsenate and arsenite. nih.gov

Inner-Sphere vs. Outer-Sphere Complexation: Computational models help distinguish between inner-sphere complexes, where ions bind directly to the surface, and outer-sphere complexes, which are mediated by water molecules. scielo.org.mx Zinc adsorption on minerals like birnessite is suggested to occur via an inner-sphere mechanism. acs.orgudel.edu In the case of arsenite adsorption on zinc oxide-coated goethite, the process involves intraparticle diffusion and the formation of outer-sphere complexes. alliedacademies.org

Surface Complexation Modeling: Thermodynamic surface complexation models are used to describe and predict the adsorption behavior of ions like arsenite. scielo.org.mxnih.gov These models can determine the stoichiometry and stability of different surface species. For example, modeling of arsenate adsorption on alumina-based media has identified the dominance of different surface complexes (monodentate vs. bidentate) depending on the material's properties, which in turn affects adsorption kinetics. nih.gov

DFT Calculations: DFT calculations are used to compare the energetics of different adsorption configurations (e.g., monodentate vs. bidentate) and to understand the electronic structure of the surface complexes. mdpi.com Such calculations can confirm the favorability of ternary complex formation and help interpret spectroscopic data.

Table 2: Langmuir Adsorption Model Parameters for Arsenite on Different Adsorbents

AdsorbentpHMax. Adsorption Capacity (mg/g)Langmuir Constant (L/mg)
Fe₃O₄@ZIF-83.0116.11N/A
ZnO-Goethite Composite8.09.99N/A
Magnetite with Zn(II)8.0>95% removalN/A
Magnetite without Zn(II)8.080% removalN/A

Data represents removal percentage from an initial concentration of ~100 µg/L As. nih.gov Other data sourced from references alliedacademies.orgmdpi.com. N/A indicates the specific constant was not reported in the source in a comparable format.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved, atomic-level view of the dynamic behavior of molecules and ions at interfaces. physchemres.org By solving Newton's equations of motion for a system of atoms, MD can simulate the movement of water molecules, ions, and surface atoms, revealing information about diffusion, solvation structures, and the conformational changes that occur during adsorption and reaction processes. nd.edunih.gov

MD simulations have been applied to understand the behavior of both zinc and arsenite ions in aqueous solutions and their interactions with various surfaces.

Key Insights from MD Simulations:

Solvation and Interfacial Structure: MD simulations are used to study the solvation shell of ions like Zn(2+) in water and the impact of additives on this structure. nd.edu Understanding the hydration sphere is critical, as the removal of water molecules is often a key step in the adsorption of an ion onto a surface. mdpi.com Simulations can reveal the liquid composition and structure at the solid-liquid interface, which governs adsorption phenomena. nd.edu

Transport and Diffusion: MD is employed to simulate the transport of ions through porous materials or membranes. For example, simulations have been used to investigate the separation of arsenite from water using functionalized boron nitride nanosheets. physchemres.org These studies can calculate diffusion coefficients and water flux, providing a molecular-level understanding of the separation mechanism and demonstrating the potential for full ion rejection. physchemres.org

Phase Transformation: In materials science, MD can simulate pressure-induced phase transformations. Simulations of the nanoscratching of gallium arsenide (GaAs), a compound with a zinc-blende crystal structure, show that deformation occurs through phase transformation and amorphization, insights that are relevant to the structural stability of related materials like this compound under stress. mdpi.com

Table 3: Parameters from Molecular Dynamics Simulation Studies of Related Systems

Simulation SystemParameterValue/Finding
Zn²⁺ in aqueous solutionDiffusion CoefficientCalculated to understand ion mobility nih.gov
Arsenite separation by BN nanosheetIon RejectionDemonstrated full rejection of AsO₃³⁻ ions physchemres.org
Metal-binding peptide with Zn²⁺Minimum distance (Zn²⁺ to Cys sulfur)0.65 ± 0.18 nm nih.gov
GaAs (Zinc-blende structure)Deformation MechanismPhase transformation to rocksalt structure observed mdpi.com

Environmental Geochemistry and Chemical Transformations of Zinc Arsenite

Speciation Dynamics of Arsenic and Zinc in Complex Systems

The speciation of arsenic and zinc, which refers to their distribution among different chemical forms, is a primary determinant of their bioavailability and toxicity. In systems containing zinc arsenite, the speciation of both elements is interdependent and influenced by various environmental factors.

Arsenic can exist in multiple oxidation states, primarily as arsenite (As(III)) and arsenate (As(V)). researchgate.net Arsenite is generally more mobile and toxic than arsenate. udel.edunih.gov The presence of zinc can influence the speciation of arsenic. For instance, in some soil environments, increasing zinc concentrations have been shown to decrease the solubility of arsenic, potentially through the formation of less soluble zinc-arsenate complexes. researchgate.net This suggests an antagonistic relationship where the presence of one element can reduce the mobility of the other. researchgate.netresearchgate.net

Conversely, the speciation of zinc is also affected by the presence of arsenic. In aquatic environments, zinc can exist as the hydrated Zn2+(aq) ion at low pH in the absence of organic ligands. mdpi.com However, the presence of arsenate can lead to the precipitation of zinc arsenate, thereby altering the speciation of zinc from a soluble form to a solid phase. researchgate.net The formation of such precipitates is a key process in controlling the environmental concentrations of both elements.

The speciation of both arsenic and zinc is also heavily influenced by the presence of other chemical constituents in the environment. For example, in systems with high concentrations of iron, the co-precipitation of arsenate with ferric iron is a major process that can limit the mobility of arsenic. mdpi.com Similarly, the presence of organic matter can lead to the formation of complexes with both zinc and arsenic, affecting their solubility and transport. nih.gov

The following table summarizes the key factors influencing the speciation of arsenic and zinc in systems where this compound may be present.

FactorInfluence on Arsenic SpeciationInfluence on Zinc Speciation
Redox Potential Determines the oxidation state (As(III) vs. As(V)). researchgate.netInfluences the formation of zinc-containing precipitates. nih.gov
pH Affects the surface charge of minerals and the solubility of arsenic species. mdpi.commdpi.comAffects the solubility of zinc compounds and complexation with organic matter. mdpi.comresearchgate.net
Presence of Iron Co-precipitation with iron oxides can immobilize arsenate. mdpi.comCan compete with zinc for binding sites on mineral surfaces.
Organic Matter Can form soluble or insoluble complexes, affecting mobility. nih.govForms stable complexes, influencing bioavailability. mdpi.com
Presence of Zinc Can lead to the formation of less soluble zinc-arsenate complexes. researchgate.netCan precipitate as zinc arsenate. researchgate.net
Presence of Arsenic Influences the formation of zinc arsenate precipitates. researchgate.netAffects zinc solubility through co-precipitation. researchgate.net

Interactions with Geogenic Minerals and Environmental Matrices

The transport and fate of this compound in the environment are significantly mediated by its interactions with naturally occurring minerals and other components of soil and sediment. These interactions include adsorption, surface complexation, co-precipitation, and solid solution formation.

Adsorption and Surface Complexation Mechanisms on Metal Oxides and Clay Minerals

Metal oxides, particularly those of iron (e.g., ferrihydrite, goethite) and manganese (e.g., birnessite), as well as various clay minerals (e.g., kaolinite (B1170537), montmorillonite), are highly effective at adsorbing both arsenic and zinc. mdpi.comusda.gov

Arsenic Adsorption: Arsenate (As(V)) adsorption on iron oxides is a well-documented process that plays a crucial role in controlling arsenic mobility. osti.gov This adsorption often occurs through the formation of inner-sphere complexes, where the arsenate ion bonds directly to the mineral surface. osti.gov The extent of arsenate adsorption on both oxides and clays (B1170129) is generally maximal at low pH and decreases as the pH increases. usda.gov Arsenite (As(III)) also adsorbs to these minerals, and under certain pH conditions (typically between pH 7 and 9), its adsorption can be greater than that of arsenate. researchgate.net

Zinc Adsorption: Zinc adsorption on minerals like birnessite increases with increasing pH. acs.org Studies have suggested that zinc forms inner-sphere complexes with manganese oxides. acs.orgnih.gov The presence of zinc can influence the adsorption of arsenic. For example, the presence of Zn(II) has been shown to suppress the oxidation of As(III) on birnessite surfaces, particularly when zinc is pre-sorbed onto the mineral. acs.org This suggests competition for reactive surface sites.

Clay Minerals: Clay minerals such as kaolinite and montmorillonite (B579905) also exhibit a significant capacity for adsorbing both arsenic and zinc. mdpi.commdpi.com Modifications to clay minerals, such as impregnation with metal oxides, can significantly enhance their arsenic adsorption capabilities. mdpi.com The adsorption of heavy metals on clay minerals is influenced by factors such as pH, temperature, and ionic strength. mdpi.com Generally, the adsorption of cations like zinc increases with increasing soil pH due to the increase in negative surface charge on clay particles. nih.gov

Co-precipitation and Solid Solution Formation

Co-precipitation is a process where a dissolved contaminant is incorporated into a precipitating solid phase. This is a significant mechanism for the immobilization of both arsenic and zinc.

The co-precipitation of arsenic with iron(III) hydroxides is a widely recognized and effective method for removing arsenic from water. scielo.org.zaresearchgate.net In the context of this compound, the presence of iron can lead to the formation of ferric arsenate, which is a stable solid phase.

Similarly, zinc can be co-precipitated with other minerals. In the presence of arsenate, zinc can precipitate as zinc arsenate. researchgate.net The formation of these solid phases effectively removes both elements from the dissolved phase, reducing their mobility and bioavailability.

Solid solution formation occurs when ions of a contaminant substitute for the primary ions within a mineral's crystal lattice. While less is known specifically about the formation of solid solutions involving this compound, it is plausible that both zinc and arsenite ions could be incorporated into the structures of other minerals, particularly other arsenate or zinc minerals.

Stability and Transformation Pathways under Variable Environmental Conditions

The stability of this compound and its constituent ions is highly dependent on the prevailing environmental conditions, including redox potential, pH, and ionic strength.

Redox Transformations of Arsenic Species in the Presence of Zinc Compounds

The redox state of the environment is a critical factor controlling the form and mobility of arsenic. researchgate.net In oxidizing environments, arsenate (As(V)) is the dominant species, while under reducing (anoxic) conditions, arsenite (As(III)) prevails. nih.gov The transformation between these two species is often mediated by microbial activity. nih.gov

The presence of zinc compounds can influence these redox transformations. For example, studies on the oxidation of As(III) to the less mobile As(V) by manganese oxides (birnessite) have shown that the presence of adsorbed zinc can suppress the rate of this oxidation. acs.orgnih.gov This suppression is more pronounced when zinc is already present on the mineral surface before the introduction of arsenite, indicating that zinc can block the reactive sites necessary for the oxidation process. udel.eduacs.org This finding is significant as it suggests that in environments co-contaminated with zinc and arsenic, the natural attenuation of arsenic through oxidation may be inhibited.

Conversely, under reducing conditions where As(V) can be reduced to the more mobile As(III), the presence of zinc could potentially lead to the precipitation of this compound, thereby limiting the mobility of the newly formed As(III).

Influence of pH and Ionic Strength on Chemical Stability

The pH and ionic strength of the surrounding water significantly impact the stability of this compound and the behavior of its dissolved components.

pH: The solubility of many zinc compounds, including zinc oxides and hydroxides, is highly pH-dependent. researchgate.netnih.gov Generally, zinc solubility is higher in acidic conditions and decreases as the pH becomes more alkaline, although it can increase again at very high pH. mdpi.comresearchgate.net The adsorption of zinc onto mineral surfaces is also strongly pH-dependent, typically increasing with increasing pH. nih.govacs.org

For arsenic, pH affects its speciation and adsorption characteristics. The adsorption of arsenate on many minerals decreases with increasing pH. usda.gov Therefore, changes in pH can lead to the release of previously adsorbed arsenic. A study on drilling fluid wastes showed that a decrease in pH caused a shift of heavy metals, including arsenic, from more stable forms to less stable forms. shareok.org

Ionic Strength: Changes in ionic strength, which is a measure of the total concentration of ions in a solution, can also affect the stability of mineral suspensions and the interactions between dissolved ions and mineral surfaces. However, some studies have found that changes in ionic strength have no significant influence on the distribution of heavy metals within the solid phase of certain waste materials. shareok.org In other systems, particularly those involving nanoparticles, increasing ionic strength can lead to the aggregation and sedimentation of particles, which would affect the transport of any associated contaminants. nih.govtandfonline.com The effect of ionic strength can be complex and depends on the specific minerals and ions present in the system. tandfonline.com

The following table provides a summary of the effects of pH and ionic strength on the stability and transformation of zinc and arsenic.

ParameterEffect on ZincEffect on Arsenic
Increasing pH Decreased solubility (in the near-neutral range), increased adsorption to minerals. mdpi.comnih.govresearchgate.netDecreased adsorption of arsenate to many minerals. usda.gov
Decreasing pH Increased solubility. mdpi.comresearchgate.netIncreased adsorption of arsenate, but potential for desorption of arsenite. usda.gov Can shift arsenic to less stable forms. shareok.org
Increasing Ionic Strength Can promote aggregation and sedimentation of zinc-containing particles. nih.govCan affect the electrical double layer of adsorbent minerals, potentially influencing adsorption. tandfonline.com
Decreasing Ionic Strength Can increase the stability of nanoparticle suspensions. nih.govCan enhance the transport of arsenic associated with mobile colloids. tandfonline.com

Chemical Mechanisms of Arsenic Immobilization by Zinc-Containing Materials

The immobilization of arsenic in soils and aquatic environments through the use of zinc-containing materials involves several key chemical mechanisms. These processes aim to convert mobile and toxic arsenic species into less soluble and less bioavailable forms. The primary mechanisms at play are precipitation and co-precipitation, adsorption to the surface of zinc minerals, and the formation of ternary complexes.

The interaction between zinc and arsenic is a critical factor in determining the environmental fate of arsenic. An increase in the concentration of zinc in the soil has been observed to decrease the solubility of arsenic. researchgate.netmdpi.com This is largely attributed to the formation of insoluble zinc-arsenic compounds. researchgate.netresearchgate.net The chemical immobilization of arsenic by zinc-containing materials can be understood through the following mechanisms:

Precipitation and Co-precipitation:

The most direct mechanism for arsenic immobilization by zinc is the precipitation of zinc arsenate minerals. In environments where both zinc and arsenate (As(V)) are present, particularly under favorable pH conditions, they can react to form stable, insoluble compounds. researchgate.netmdpi.com The general reaction can be represented as the formation of zinc arsenate from zinc sulfate (B86663) and arsenate. researchgate.net

Studies have shown that in soils contaminated with both arsenic and zinc, the formation of less soluble zinc-arsenate complexes is a significant pathway for reducing arsenic mobility. researchgate.net While the formation of crystalline zinc arsenate is a potential outcome, research also suggests that amorphous precipitates or surface precipitates may form. researchgate.net In some soil systems, homogenous precipitation of crystalline zinc arsenate was not definitively observed, indicating that other processes might be dominant or occurring simultaneously. researchgate.net

Co-precipitation is another important process where arsenic is incorporated into the crystal lattice of newly forming zinc minerals, such as zinc hydroxides or carbonates. mdpi.commdpi.com As zinc precipitates out of the solution, arsenic ions can be scavenged from the surrounding water and integrated into the solid phase.

Adsorption:

Adsorption is a surface-level process where arsenate or arsenite ions bind to the surfaces of zinc-containing minerals, such as zinc oxide (ZnO) or zinc hydroxides. nih.gov This mechanism is particularly relevant when the concentrations of arsenic and zinc are not high enough for precipitation to be the dominant process. The effectiveness of adsorption is influenced by the surface properties of the zinc-containing material, the pH of the system, and the presence of other competing ions. mdpi.comacs.org

The surface of zinc oxides and hydroxides in aqueous environments typically possesses hydroxyl functional groups. Arsenate ions can replace these surface hydroxyl groups, forming strong inner-sphere complexes. nih.gov This process effectively removes arsenic from the solution and sequesters it onto the solid phase. The use of zinc oxide nanoparticles has been noted for its effectiveness in mitigating arsenic toxicity, which is partly attributed to their high surface area and enhanced adsorption capacity. researchgate.netresearchgate.net

Formation of Ternary Complexes:

However, the interaction is not always straightforward. In the case of manganese oxides, the presence of zinc has been found to suppress the oxidation of the more mobile arsenite (As(III)) to the less mobile arsenate (As(V)). acs.orgnih.govudel.edu This is because zinc competes with arsenite for reactive sites on the manganese oxide surface, thereby inhibiting a key transformation that would otherwise aid in arsenic immobilization. acs.orgnih.gov

Influence of Environmental Factors:

The efficiency of these immobilization mechanisms is highly dependent on environmental conditions, particularly pH. Soil pH significantly affects the chemical forms (speciation) of both arsenic and zinc, as well as the surface charge of adsorbent minerals. mdpi.com An increase in soil pH can enhance the adsorption of positively charged zinc ions (Zn2+) by increasing the negative charge on soil particle surfaces. mdpi.com Conversely, the speciation of arsenate and arsenite is also pH-dependent, which affects their interaction with mineral surfaces.

The following table summarizes research findings on the chemical mechanisms of arsenic immobilization by zinc-containing materials:

Research FocusKey FindingsImmobilization MechanismsReference(s)
Zinc-Arsenic Interaction in Soil Increased soil zinc concentration leads to decreased arsenic solubility.Precipitation of zinc arsenate; Formation of ternary Zn-As-(hydro)oxide complexes. researchgate.netmdpi.com
Arsenic Removal with Zinc Compounds Zinc can react with arsenate to form insoluble compounds.Precipitation (e.g., zinc arsenate). researchgate.net
Zinc Oxide Nanoparticles Effective in mitigating arsenic toxicity in rice and soybean plants by reducing arsenic uptake.Adsorption; Reduced translocation of arsenic in plants. researchgate.netresearchgate.net
Arsenite Oxidation on Manganese Oxides The presence of zinc suppresses the oxidation of As(III) to As(V) on birnessite surfaces.Competitive adsorption for reactive sites. acs.orgnih.govudel.edu
General Immobilization Techniques Contaminant immobilizing amendments, including zinc-containing materials, decrease trace element leaching and bioavailability.Adsorption to mineral surfaces; Surface precipitation; Ion exchange. nih.gov

Advanced Materials Applications and Catalytic Investigations Involving Zinc Arsenite

Photocatalytic Activity and Mechanisms in Chemical Oxidation Reactions

Scientific literature extensively covers the use of zinc-based semiconductors, particularly zinc oxide (ZnO), for the photocatalytic oxidation of the arsenite ion (As(III)) to the less toxic arsenate ion (As(V)). bohrium.com However, the use of the specific compound zinc arsenite as the primary photocatalyst is not a widely reported area of research. The following sections describe the principles of photocatalytic oxidation as demonstrated by zinc-containing materials like ZnO, which are often used to treat arsenite-contaminated water.

Role of this compound in Photocatalytic Redox Transformations

While this compound itself is not prominently featured as a photocatalyst, related zinc compounds like zinc oxide (ZnO) are well-studied for their role in photocatalytic redox transformations, especially the oxidation of arsenite. bohrium.com This process is crucial because arsenite is more mobile and toxic than its oxidized form, arsenate. The mechanism in a ZnO-based system involves the generation of electron-hole pairs upon absorption of photons with energy exceeding the semiconductor's band gap. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of converting As(III) to As(V). nih.gov

Design Principles for Enhanced Photocatalytic Efficiency

To improve the photocatalytic performance of zinc-based materials like ZnO and zinc ferrite for oxidation reactions, several design principles are employed. These strategies aim to increase light absorption, promote the separation of photogenerated electron-hole pairs, and enhance the availability of active sites.

Doping: Introducing metal or non-metal ions into the semiconductor's crystal lattice can alter its electronic band structure. For instance, doping ZnO with copper has been shown to improve its photocatalytic activity for arsenite oxidation under visible light. researchgate.net Similarly, substituting zinc ferrite with Neodymium (Nd³⁺) ions has been found to reduce the bandgap energy and increase the degradation efficiency of organic dyes. mdpi.com

Heterojunction Construction: Coupling a primary photocatalyst like ZnO with another semiconductor creates a heterojunction. This interface facilitates the efficient separation of electrons and holes, reducing their recombination rate and thereby increasing quantum efficiency. researchgate.net

Surface Modification: Coating the photocatalyst with natural pigments can enhance its activity by improving light absorption in the visible spectrum. researchgate.net The goal of these modifications is to overcome the limitations of wide-bandgap semiconductors, which are typically only active under UV irradiation.

Adsorbent Development for Chemical Species Removal

Similar to the photocatalysis section, the use of the compound this compound as a primary adsorbent is not a major focus in the available scientific literature. Research is instead concentrated on developing zinc-based composite materials for the effective removal of chemical species, particularly arsenic, from aqueous solutions.

Mechanisms of Adsorption on Zinc-Arsenite and Related Composites

The removal of chemical species by zinc-containing composites is governed by several mechanisms. These materials leverage the high affinity of zinc and other components (like iron oxides) for various pollutants. For the removal of arsenic species, the primary mechanisms include:

Surface Complexation: Adsorption often occurs through the formation of inner-sphere complexes, where the adsorbate binds directly to the adsorbent surface without an intervening water molecule. This is a common mechanism for arsenate adsorption on materials like zinc ferrite, where surface hydroxyl groups play a key role. nih.gov

Ligand Exchange: The pollutant anions (like arsenate) can exchange with surface hydroxyl groups (-OH) on the adsorbent, forming a stable bond. mdpi.com

Chemical Precipitation: In some cases, the interaction between the zinc-containing adsorbent and the target species can lead to the precipitation of new, insoluble compounds on the adsorbent's surface. mdpi.com

Studies on zinc-modified biochar have shown that these mechanisms—ligand exchange, chemical complexation, and surface precipitation—contribute to its high adsorption capacity for arsenate. mdpi.com

Surface Chemistry and Active Site Characterization

The effectiveness of zinc-based adsorbents is critically dependent on their surface chemistry and the nature of their active sites. Surface hydroxyl groups are identified as primary active sites for the adsorption of arsenic species on materials like zinc ferrite and goethite-based composites. nih.govalliedacademies.org The density and reactivity of these sites can be enhanced by modifying the material; for example, doping zinc ferrite with an optimal amount of zinc increases the number of surface hydroxyl groups, thereby boosting its adsorption capacity for arsenate. nih.gov

The pH of the solution is a crucial factor influencing the surface charge of the adsorbent and the speciation of the adsorbate, thus controlling the adsorption process. alliedacademies.orgnih.gov For instance, the adsorption efficiency of a zinc oxide-goethite composite for arsenite was found to increase with pH, reaching 93.05% at a pH of 8. alliedacademies.org

Table 1: Performance of Various Zinc-Based Composite Adsorbents for Arsenic Removal

Adsorbent Material Target Species Maximum Adsorption Capacity Key Findings
Zinc Oxide-Goethite Composite Arsenite (As(III)) 9.99 mg/g Adsorption efficiency reached 93.05% at pH 8. The mechanism involved intra-particle diffusion controlled by a boundary layer. alliedacademies.orgalliedacademies.org
Zinc-Modified Biochar Arsenate (As(V)) 50 mg/g Adsorption followed a multilayer mechanism, involving ligand exchange, chemical complexation, and surface precipitation. mdpi.com
Zinc Ferrite (ZnxFe3-xO4) Arsenate (As(V)) Varies with Zn content (optimal at x=0.6) Doping with zinc increased the number of surface hydroxyl groups, enhancing adsorption capacity. nih.gov
ZnO-Halloysite Nanocomposite Arsenite (As(III)) 12.63 mg/g Optimal removal of 91.31% was achieved at a pH of ~8. At this pH, As(III) oxidizes to As(V) before adsorption. nih.gov

Investigations in Electronic and Optoelectronic Materials (if applicable to specific this compound phases)

The compound zinc arsenide, particularly the phase trizinc diarsenide (Zn₃As₂), is a semiconductor material that has garnered significant interest for its electronic and optoelectronic properties. wikipedia.org Unlike the limited research on its catalytic or adsorbent applications, its potential in solid-state devices is well-documented.

Zn₃As₂ is an inorganic semiconductor with a direct band gap of approximately 1.0 eV. wikipedia.orgresearchgate.netresearchgate.net This band gap value is highly suitable for applications in photovoltaics and optical telecommunications. researchgate.net The material typically forms gray tetragonal crystals at room temperature. wikipedia.orgmaterialsproject.org Research has shown that Zn₃As₂ possesses high electron mobility and favorable transport properties, which in some cases are considered more advantageous than those of silicon, making it an attractive candidate for electronic devices like transistors. heegermaterials.comcymitquimica.com

Its potential applications are diverse and include:

Optoelectronic Devices: Due to its direct bandgap, Zn₃As₂ is suitable for light-emitting diodes (LEDs), laser diodes, and photodetectors. cymitquimica.comcymitquimica.com

Solar Cells: The band gap of Zn₃As₂ is well-suited for absorbing a significant portion of the solar spectrum, making it a promising material for absorber layers in photovoltaic cells. researchgate.netheegermaterials.com Amorphous thin films of zinc arsenide (a-ZnAsₓ) have also been investigated for solar applications, showing optical band gaps between 1.1 and 1.7 eV. osti.gov

Nanoscale Devices: The material has been used in the fabrication of nanoscale field-effect transistors and quantum dot devices. heegermaterials.com

Theoretical studies using density functional theory (DFT) have been employed to investigate the structural, electronic, and elastic properties of Zn₃As₂, confirming its direct band gap and its potential for use in optoelectronic applications. researchgate.netresearchgate.net

Table 2: Selected Properties of Trizinc Diarsenide (Zn₃As₂)

Property Value / Description
Chemical Formula Zn₃As₂
Appearance Gray solid / tetragonal crystals wikipedia.orgamericanelements.com
Molar Mass 345.984 g/mol wikipedia.org
Density 5.53 g/cm³ americanelements.com
Melting Point 1,015 °C wikipedia.org
Crystal Structure Tetragonal (at room temperature) wikipedia.org
Band Gap ~1.0 eV (Direct) wikipedia.orgresearchgate.netresearchgate.net
Material Type p-type Semiconductor researchgate.net
Key Applications Optoelectronics, photodetectors, solar cells, transistors heegermaterials.comcymitquimica.comcymitquimica.com

Role in Inorganic Catalysis and Reaction Facilitation

The catalytic activity of zinc compounds is well-established across various chemical transformations. wikipedia.orgalfachemic.com Generally, zinc's role as a catalyst stems from its nature as a Lewis acid, its ability to exist in multiple coordination geometries, and its redox properties. wikipedia.org While specific studies detailing the use of this compound as a catalyst are not prominent, the behavior of related zinc compounds, particularly in reactions involving arsenic species, provides a foundation for discussing its potential catalytic functions.

A significant area of research is the photocatalytic oxidation of arsenite (As(III)) to the less toxic and more easily removable arsenate (As(V)). Zinc oxide (ZnO) has been demonstrated to be an effective photocatalyst for this conversion. nih.gov Under UV irradiation, ZnO generates electron-hole pairs, which lead to the formation of reactive oxygen species that oxidize arsenite. Given that this compound is a compound containing both zinc and arsenite, its potential as a photocatalyst in similar reactions warrants investigation.

The catalytic performance of zinc-based materials in the oxidation of arsenite is influenced by factors such as catalyst loading and pH. For instance, in the photocatalytic removal of arsenite using zinc oxide, optimal conditions have been identified to maximize the conversion efficiency. nih.gov

Table 1: Research Findings on Photocatalytic Oxidation of Arsenite using Zinc Oxide
CatalystReactantOptimal Catalyst LoadingOptimal pHKey Finding
Zinc Oxide (sol-gel)Arsenite [As(III)]0.25 g L⁻¹7Effective and rapid mineralization to less toxic arsenate [As(V)]. nih.gov
Zinc Oxide (sol-gel)Monomethylarsonic acid [MMA(V)]0.50 g L⁻¹8High adsorption capacity enhances removal from water. nih.gov

Beyond photocatalysis, zinc compounds are known to catalyze a range of other inorganic reactions, including reductions of unsaturated compounds and the transformation of carbon dioxide. alfachemic.com The specific electronic and structural properties of this compound would determine its suitability and effectiveness in such catalytic cycles. The development of synthetic methods to produce this compound with high surface area and controlled morphology could be a key step toward exploring its catalytic potential.

Chemical Sensing Mechanisms Based on this compound Systems

While chemical sensors specifically based on this compound as the primary sensing material are not extensively documented, the principles of arsenic detection using zinc-containing compounds are a subject of ongoing research. mdpi.com These sensors often rely on electrochemical or optical methods to detect arsenite and arsenate in aqueous solutions. mdpi.com

Electrochemical Sensing:

Electrochemical sensors for arsenic detection frequently employ modified electrodes that facilitate the oxidation or reduction of arsenic species. Zinc oxide nanoparticles have been utilized to modify electrode surfaces, enhancing their sensitivity and selectivity toward arsenite. researchgate.netnih.gov The mechanism typically involves the adsorption of arsenite onto the zinc oxide surface, followed by an electrochemical reaction that produces a measurable signal. For instance, a sensor using a glassy carbon electrode modified with silver-doped zinc oxide nanoparticles has demonstrated a low detection limit for arsenic. researchgate.net

Table 2: Performance of a Zinc-Based Electrochemical Sensor for Arsenic
Sensing MaterialDetection MethodAnalyteDetection LimitLinear Range
Silver-doped Zinc Oxide NanoparticlesDifferential Pulse VoltammetryArsenic2.6 ppbUp to 300 ppb researchgate.net

Optical Sensing:

Optical sensing of arsenic species can be achieved using zinc complexes that exhibit changes in their photoluminescent properties upon binding with arsenate. acs.org For example, a photoluminescent Mannich base zinc(II) complex has been shown to selectively detect arsenate by a "turn-off" emission mechanism, where the fluorescence of the complex is quenched in the presence of arsenate. acs.org This interaction can also lead to a visible color change under UV light, enabling naked-eye detection. acs.org Such systems can be integrated into test kits for on-site environmental monitoring. acs.org

The potential for a this compound-based sensing system would depend on its ability to interact selectively with target analytes, leading to a measurable change in its physical or chemical properties. Future research could explore the synthesis of nanostructured this compound and its incorporation into sensor platforms to evaluate its performance in detecting various chemical species.

Future Research Directions and Interdisciplinary Contributions

Development of Next-Generation Zinc Arsenite Synthesis Strategies

The synthesis of this compound has traditionally relied on established chemical precipitation methods. However, the future of materials science demands more sophisticated and controlled synthesis strategies to tailor the compound's properties for specific applications. Next-generation approaches are expected to focus on methods that offer precise control over particle size, morphology, and crystallinity, which are critical determinants of the material's reactivity and functionality.

Emerging synthesis techniques such as sol-gel processes, hydrothermal and solvothermal methods, and microwave-assisted synthesis are being explored. These methods can lead to the formation of nanostructured this compound with unique properties. For instance, the development of zinc-iron layered double hydroxides (ZnFe-LDH) has shown promise for the remediation of arsenite from water and soil, highlighting the potential of advanced synthesis in environmental applications. researchgate.net The goal is to move beyond simple powder synthesis to the creation of well-defined nanostructures, thin films, and composites. mdpi.com Automated flow synthesis, a technique gaining traction in organic chemistry, could also be adapted for the continuous production of this compound with high precision and efficiency. uzh.ch

Table 1: Comparison of Conventional and Next-Generation Synthesis Strategies for this compound

Synthesis StrategyDescriptionAdvantagesPotential Applications
Conventional Precipitation Reaction of soluble zinc and arsenite salts in an aqueous solution.Simple, low-cost.Bulk powder production.
Sol-Gel Method Formation of a sol of precursors that is then gelled and dried.High purity, homogeneity, and control over microstructure.Catalysts, sensors.
Hydrothermal/Solvothermal Crystallization of substances from high-temperature aqueous or organic solutions at high vapor pressures.High crystallinity, control over morphology.Advanced functional materials.
Microwave-Assisted Synthesis Use of microwave radiation to heat the reactants.Rapid reaction rates, uniform heating.Nanoparticle synthesis.
Automated Flow Synthesis Continuous reaction in a flowing stream rather than a batch.Precise control, high throughput, automation.Industrial-scale production of tailored materials.

Integration of Advanced In-Situ Characterization Techniques

To truly understand the formation and behavior of this compound, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of chemical and physical processes as they occur, providing invaluable insights that are often missed with traditional ex-situ analysis. researching.cndntb.gov.ua

Techniques such as in-situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and transmission electron microscopy (TEM) are becoming indispensable tools. researching.cnresearchgate.netacs.org For example, in-situ XAS can provide element-specific information about the local atomic and electronic structure of zinc and arsenic during synthesis or in a reactive environment. acs.org This allows for a detailed understanding of reaction kinetics, phase transformations, and the interaction of this compound with other substances at the molecular level. The integration of these techniques into experimental setups, such as those used for studying zinc anode interfaces in batteries, provides a powerful platform for investigating the dynamic behavior of zinc-containing materials. researchgate.net

Exploration of Novel Functionalization and Hybrid Material Architectures

The functionalization of this compound and its incorporation into hybrid materials represent a significant frontier in materials design. By modifying the surface of this compound or combining it with other materials, its properties can be enhanced and tailored for new applications.

One promising area is the development of hybrid materials for environmental remediation. For example, modifying zinc oxide nanoparticles with organic molecules like curcumin (B1669340) has been shown to improve the removal of arsenic from water. rsc.org Similarly, the synthesis of zinc oxysulfide nanomaterials has demonstrated superior arsenic adsorption capabilities. researchgate.net These approaches could be extended to this compound, where surface functionalization with specific ligands could enhance its selectivity and efficiency in capturing pollutants. The creation of hybrid materials, such as those combining the properties of this compound with polymers or carbon nanotubes, could lead to novel materials with unique electronic, optical, or mechanical properties. mdpi.comnih.gov

Advancements in Multiscale Computational Modeling for Predictive Understanding

Computational modeling is a powerful tool for predicting the properties and behavior of materials, and its application to this compound is set to expand significantly. Multiscale modeling, which combines different levels of theory to simulate complex systems, offers a path to a predictive understanding of this compound. plos.orgtechscience.comnobelprize.org

At the quantum mechanical level, density functional theory (DFT) can be used to investigate the electronic structure and bonding in this compound, as well as its interactions with other molecules. This information can then be used to develop more accurate classical force fields for larger-scale molecular dynamics (MD) simulations. These simulations can, in turn, provide insights into the material's behavior in complex environments, such as its dissolution in water or its interaction with biological systems. acs.org The development of machine learning potentials, trained on quantum mechanical data, is also a promising avenue for enabling large-scale and long-time simulations with high accuracy. acs.org

Interdisciplinary Research at the Interface of Materials Chemistry and Environmental Science

The intersection of materials chemistry and environmental science provides a fertile ground for future research on this compound. A key focus is on understanding the environmental fate and transport of this compound. Studies investigating the interaction of this compound with soil components, such as manganese oxides, are crucial for predicting its mobility and bioavailability in the environment. udel.eduusgs.gov

Research has shown that the presence of other ions, like zinc, can influence the oxidation kinetics of arsenite on mineral surfaces. udel.eduusgs.gov This highlights the need for a deeper understanding of the complex chemical interactions that occur in natural systems. Furthermore, the development of new materials for environmental remediation, such as zinc-based adsorbents for arsenic removal, is a critical area of research. researchgate.netsryahwapublications.com Interdisciplinary collaborations will be essential to address the multifaceted challenges associated with arsenic contamination and the role that zinc compounds can play in both the problem and the solution. researchgate.netjmaterenvironsci.com

Elucidation of Fundamental Chemical Interactions in Complex Systems

A deeper understanding of the fundamental chemical interactions of this compound is essential for advancing its application and assessing its environmental impact. This includes studying its interactions with biological molecules, such as proteins. Arsenite is known to interact with zinc finger proteins, which play crucial roles in cellular processes. nih.govoup.comacs.org Research into how this compound, as a source of both zinc and arsenite ions, affects these interactions is of significant interest.

Studies have shown that arsenite can bind to cysteine residues in zinc finger domains, potentially disrupting their function. nih.govacs.org The presence of zinc can modulate the tissue distribution of arsenic, suggesting complex interactions between these two elements in biological systems. nih.gov Further research using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the binding mechanisms and the structural changes induced in proteins upon interaction with this compound. nih.govoup.com Understanding these fundamental interactions is critical for assessing the potential biological activity of this compound and for the design of new therapeutic agents. bibliotekanauki.placs.org

Q & A

Q. What are the established methods for synthesizing and characterizing zinc arsenite in laboratory settings?

this compound synthesis typically involves controlled reactions between zinc salts (e.g., zinc nitrate) and sodium arsenite under alkaline conditions. Characterization requires X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification, and Fourier-transform infrared spectroscopy (FTIR) to identify arsenite bonding patterns . For purity validation, thermogravimetric analysis (TGA) and energy-dispersive X-ray spectroscopy (EDS) are recommended. Experimental protocols should specify stoichiometric ratios, pH adjustments, and temperature controls to avoid unintended byproducts like zinc arsenate .

Q. How can researchers distinguish this compound from zinc arsenate in mixed samples?

Differentiating these compounds requires a combination of analytical techniques:

  • XRD : Unique diffraction patterns for arsenite (AsO₃³⁻) vs. arsenate (AsO₄³⁻) phases.
  • Raman Spectroscopy : Arsenite exhibits peaks at ~650–750 cm⁻¹, while arsenate shows bands near 800–900 cm⁻¹.
  • Selective Dissolution : Use of pH-controlled solvents (e.g., ammonium oxalate) to isolate arsenite phases . Cross-referencing with ICP-MS ensures quantitative accuracy .

Q. What standardized protocols exist for assessing this compound toxicity in cell cultures?

The OECD Guideline 223 recommends using human keratinocytes or fibroblasts for cytotoxicity assays. Key steps include:

  • Dose-response curves (0.1–10 µM arsenite) over 24–72 hours.
  • Measurement of oxidative stress markers (e.g., 8-OHdG for DNA damage) via ELISA.
  • Competitive binding assays to evaluate zinc displacement from proteins like PARP-1 using immunoprecipitation and zinc-specific fluorescent probes (e.g., Zinpyr-1) .

Advanced Research Questions

Q. How does this compound disrupt DNA repair mechanisms at the molecular level?

this compound competes with zinc ions for binding sites on repair proteins (e.g., PARP-1, XPA), destabilizing their structure and function. Methodological insights:

  • Isothermal Titration Calorimetry (ITC) : Quantify arsenite-zinc binding affinities.
  • Gel Mobility Shift Assays : Demonstrate reduced DNA-protein binding efficiency after arsenite exposure.
  • PARP Activity Assays : Measure poly(ADP-ribose) formation post-treatment; arsenite reduces activity by >50% at 2 µM .

Q. Why do contradictory findings arise in studies on this compound’s environmental persistence?

Discrepancies often stem from variable redox conditions and microbial activity. For robust analysis:

  • Microcosm Experiments : Simulate anaerobic/aerobic environments to track arsenite oxidation to arsenate.
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Identify speciation changes in soil/water matrices.
  • Meta-Analysis : Systematically compare studies using tools like PRISMA to isolate confounding variables (e.g., pH, organic matter) .

Q. What advanced models predict this compound’s interaction with co-contaminants in ecosystems?

Computational approaches include:

  • Density Functional Theory (DFT) : Model arsenite adsorption on zinc oxide surfaces.
  • Geochemical Software (PHREEQC) : Simulate competitive ligand effects (e.g., phosphate vs. arsenite).
  • Machine Learning : Train algorithms on datasets from contaminated sites to forecast bioaccumulation risks .

Methodological Recommendations

  • Data Contradictions : Use systematic reviews to reconcile conflicting results, emphasizing variables like pH, temperature, and biological matrices .
  • Experimental Design : Incorporate negative controls (e.g., zinc-only treatments) and validate assays with independent techniques (e.g., ICP-MS + fluorescence microscopy) .
  • Ethical Compliance : Follow ISO 17025 for hazardous material handling, referencing safety data from the Emergency Response Guidebook (ERG 2020) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.